molecular formula C18H33NaO2 B086999 Sodium oleate CAS No. 143-19-1

Sodium oleate

Cat. No. B086999
CAS RN: 143-19-1
M. Wt: 304.4 g/mol
InChI Key: BCKXLBQYZLBQEK-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid . It is a component of commercial soaps and functions as a binder, emulsifier, and anticaking agent . It is derived from natural fats and oils .


Synthesis Analysis

Sodium oleate can be synthesized by reacting NaOH and oleic acid in an alcoholic solution and then evaporating . Another method involves the reaction of sodium oleate with formaldehyde to produce modified forms of sodium oleate .


Molecular Structure Analysis

The molecular formula of sodium oleate is C18H33NaO2 . It is the sodium salt of oleic acid, which is a monounsaturated fatty acid .


Chemical Reactions Analysis

Sodium oleate can react with formaldehyde to produce modified forms of sodium oleate . It can also react with HCl, where sodium oleate acts as the conjugate base of a weak acid .


Physical And Chemical Properties Analysis

Sodium oleate is a white solid with a mild odor resembling tallow . It is soluble in water and alcohol, and can produce froth or foam when shaken with a water solution . Its melting point is between 232-235 °C .

Scientific Research Applications

Biotechnology

  • Summary of Application : Sodium oleate is used in the field of biotechnology, specifically in the production of oleate hydratases . Oleate hydratase catalyses the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid .
  • Methods of Application : The enzyme requires an FAD cofactor that functions to optimise the active site structure. A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .
  • Results or Outcomes : Systematic protein engineering and directed evolution to widen the substrate scope and increase the conversion rate is possible, supported by new high throughput screening assays that have been developed .

Oil and Petrochemical Industry

  • Summary of Application : Sodium oleate is widely used in petroleum and petrochemical production processes, such as drilling, oil recovery, and collection and transportation .
  • Methods of Application : In the gas well drilling process, a certain amount of surfactant solution is sometimes added to the drilling fluid to make the drilling fluid foamy, and the pressure generated is slightly less than the formation pressure .
  • Results or Outcomes : SO-1, SO-2, SO-3 and SO-4 can reduce the oil-water interfacial tension by an order of magnitude at different temperatures, and the synthetic product has a strong ability to reduce the oil-water interfacial tension .

Pharmaceutical Industry

  • Summary of Application : Sodium oleate is used in the pharmaceutical industry, specifically in the preparation of poly(lactide-co-glycolide) micro particulate formulations .
  • Methods of Application : The stability of the enzyme prolidase has been investigated in poly(lactide-co-glycolide) micro particulate formulations that include sodium oleate as an emulsifier .
  • Results or Outcomes : The results of this application are not explicitly mentioned in the source .

Mineral Processing

  • Summary of Application : Sodium oleate is used in the field of mineral processing, specifically in the reverse flotation of quartz in iron ore purification .
  • Methods of Application : Sodium oleate (NaOL) is selected as the collector due to its accessibility and economic benefits. Three alcohol ethoxylates, octylphenol ethoxylate (OP-10), nonylphenol ethoxylate (NP-10) and fatty alcohol ethoxylates (AEO-9) are introduced to improve the collecting performance of NaOL in the reverse flotation of quartz .
  • Results or Outcomes : The addition of alcohol ethoxylates was helpful to increase the recovery of quartz in the flotation with the order of OP-10 > NP-10 > AEO-9 .

Metalworking

  • Summary of Application : Sodium oleate is used as a lubricant and emulsifier in metalworking processes such as cutting, drilling, and grinding .
  • Methods of Application : It helps to reduce friction and heat generation, improve the surface finish, and prevent corrosion .
  • Results or Outcomes : The results of this application are not explicitly mentioned in the source .

Biochemical Research

  • Summary of Application : Sodium oleate is used in biochemical research, specifically in the investigation of effects on apolipoprotein B synthesis, degradation and secretion in cultured cells .
  • Methods of Application : The specific methods of application are not explicitly mentioned in the source .
  • Results or Outcomes : The results of this application are not explicitly mentioned in the source .

Industrial Processes

  • Summary of Application : Sodium oleate has potential applications in industrial processes, specifically in the production of a wide range of products including keto-fatty acids, secondary alcohols, secondary amines and α,ω-dicarboxylic acids .
  • Methods of Application : Systematic protein engineering and directed evolution to widen the substrate scope and increase the conversion rate is possible, supported by new high throughput screening assays that have been developed .
  • Results or Outcomes : The results of this application are not explicitly mentioned in the source .

properties

IUPAC Name

sodium;(Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXLBQYZLBQEK-KVVVOXFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021077
Record name Sodium oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Merck Index] Light tan solid; [CAMEO]
Record name OLEIC ACID, [SODIUM SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 9-Octadecenoic acid (9Z)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium oleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7142
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER, SOL IN ABOUT 20 PARTS ALCOHOL, 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin
Record name SODIUM OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

greater than 1.1 at 68 °F (USCG, 1999)
Record name OLEIC ACID, [SODIUM SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Impurities

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS.
Record name SODIUM OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium Oleate

Color/Form

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES, WHITE POWDER

CAS RN

143-19-1
Record name OLEIC ACID, [SODIUM SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399SL044HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

455 °F (USCG, 1999), 232-235 °C
Record name OLEIC ACID, [SODIUM SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM OLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oleate
Reactant of Route 2
Sodium oleate
Reactant of Route 3
Sodium oleate
Reactant of Route 4
Sodium oleate
Reactant of Route 5
Sodium oleate
Reactant of Route 6
Sodium oleate

Citations

For This Compound
29,400
Citations
JJ Najera - Atmospheric Environment, 2007 - Elsevier
… of sodium oleate aerosols in the sodium oleate–water system, since sodium oleate can be … The deliquescence of sodium oleate micelle aerosols in function of the relative humidity (RH…
Number of citations: 41 www.sciencedirect.com
P Tandon, S Raudenkolb, RHH Neubert… - Chemistry and physics …, 2001 - Elsevier
… The sodium oleate–oleic acid (1:1) complex (NaHOl 2 … sodium oleate. The packing of hydrocarbon chain in the acid–soap complex is different from the parent oleic acid or sodium oleate…
Number of citations: 59 www.sciencedirect.com
K Edwards, M Silvander, G Karlsson - Langmuir, 1995 - ACS Publications
Cryo-transmission electron microscopy was used to investigate the aggregate structure in dilute aqueous samples of oleic acid, as a function of pH. At pH 10.7, where the fatty acid is …
Number of citations: 98 pubs.acs.org
J Borné, T Nylander, A Khan - Langmuir, 2001 - ACS Publications
The phase behavior and microstructure of the two ternary systems monoolein (MO)−sodium oleate (NaO)−water ( 2 H 2 O) and MO−oleic acid (OA)− 2 H 2 O are studied by a …
Number of citations: 170 pubs.acs.org
W Jiang, Y Wu, B He, X Zeng, K Lai, Z Gu - Journal of colloid and interface …, 2010 - Elsevier
In this study, superparamagnetic monodisperse magnetite colloids, around 5nm in size, were prepared by dissolving iron chlorides, sodium hydroxide (NaOH) and sodium oleate (NaOL…
Number of citations: 73 www.sciencedirect.com
H Luo, YC Guan, KN Han - Corrosion, 1998 - onepetro.org
… sodium oleate and (b) the mild steel surface after corrosion in the presence of sodium oleate… in the presence of 1.0 x 10–3 mol/dm3 sodium oleate for 30 min are shown in Figure 9. The …
Number of citations: 172 onepetro.org
LJ Warren - Journal of Colloid and Interface Science, 1975 - Elsevier
… Scheelite, CaWQ, is a common ore of tungsten, and part of the upgrading operation involves flotation of a finely ground pulp using sodium oleate as collector at pH 10. The behavior of …
Number of citations: 217 www.sciencedirect.com
S Mele, O Söderman, H Ljusberg-Wahrén… - Chemistry and physics …, 2018 - Elsevier
… expected in a 3 component bilayer system water-sodium oleate-oleic acid. Consider a system made up of HA (oleic acid), A − (sodium oleate) and water with a constant amount of water …
Number of citations: 32 www.sciencedirect.com
RP Araújo-Neto, EL Silva-Freitas, JF Carvalho… - Journal of Magnetism …, 2014 - Elsevier
… We report a simple and low cost methodology to synthesize sodium oleate coated magnetite nanoparticles for hyperthermia applications. The system consists of oleate coated …
Number of citations: 115 www.sciencedirect.com
K Theander, RJ Pugh - Journal of colloid and interface science, 2001 - Elsevier
… a 2-mM sodium oleate solution measured at pH 11 at a range of temperatures. (b) The dynamic surface tension versus bubble lifetime of a 3-mM sodium oleate solution measured at pH …
Number of citations: 101 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.